3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
Description
This compound features a pyridazine core substituted at the 3-position with a sulfanyl-linked 3-(2-chlorophenyl)-1,2,4-oxadiazole moiety and at the 6-position with a 4-fluorophenyl group. Its structural complexity arises from the integration of heterocyclic rings (pyridazine and oxadiazole) and halogenated aromatic substituents, which are critical for modulating physicochemical properties and biological activity.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4OS/c20-15-4-2-1-3-14(15)19-22-17(26-25-19)11-27-18-10-9-16(23-24-18)12-5-7-13(21)8-6-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHJCWUXBCSNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the 1,2,4-oxadiazole ring through the reaction of a hydrazide with a nitrile oxide. The resulting oxadiazole is then coupled with a chlorophenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of pyridazine derivatives in anticancer therapy. Compounds similar to 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine have shown significant activity against various cancer cell lines. For instance, thiazole-pyridine hybrids demonstrated promising anti-breast cancer efficacy, with one compound exhibiting an IC50 of 5.71 μM, which is comparable to the standard drug 5-fluorouracil (IC50 6.14 μM) .
-
Anticonvulsant Properties
- The compound's structural features may contribute to anticonvulsant activity. Research indicates that modifications in the pyridazine framework can enhance protective effects against seizures. For example, derivatives containing electron-withdrawing groups have shown improved efficacy in seizure models .
- Antimicrobial Activity
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have indicated that:
- Substituents on the phenyl rings significantly influence the compound's potency.
- The presence of halogen atoms (e.g., chlorine and fluorine) enhances biological activity by increasing lipophilicity and altering electronic properties .
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyridazine derivatives against colorectal cancer cell lines (HT29). The results showed that specific modifications to the pyridazine scaffold led to enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .
Case Study 2: Anticonvulsant Activity
In another investigation, a new class of thiazole-linked pyridazines was synthesized and tested for anticonvulsant activity using picrotoxin-induced models. The findings revealed that certain derivatives provided up to 100% protection, indicating strong anticonvulsant properties .
Mechanism of Action
The mechanism of action of 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce bacterial cell death by targeting essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Pyridazine-Oxadiazole Hybrids
A key structural analog is 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (). While both compounds share the pyridazine-oxadiazole scaffold, differences in substituents significantly alter properties:
- Electron-withdrawing vs.
- Biological implications : The trifluoromethyl group in the analog may enhance metabolic resistance but reduce aqueous solubility, whereas the fluorine in the target compound balances polarity and bioavailability .
Piperazine vs. Pyridazine Core
The compound (3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-piperazin-1-yl)methanone () replaces pyridazine with a piperazine ring. Key distinctions include:
- Hydrogen-bonding capacity : Pyridazine’s nitrogen-rich structure supports stronger hydrogen-bond interactions compared to piperazine’s tertiary amine.
Sulfanyl vs. Sulfonate Linkers
In 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (), the sulfonate group replaces the sulfanyl bridge. This substitution:
- Alters polarity : Sulfonates are highly polar, improving solubility but limiting membrane permeability.
- Reduces nucleophilicity : The sulfonate’s negative charge may decrease interactions with electrophilic biological targets compared to the neutral sulfanyl group .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The 2-chlorophenyl group in the target compound likely enhances π-π stacking with aromatic residues in enzyme active sites compared to the trifluoromethyl group in ’s analog, which may induce steric clashes .
- Thermodynamic Stability: The fluorine substituent may reduce oxidative metabolism, extending half-life relative to non-halogenated analogs .
Biological Activity
The compound 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a pyridazine core linked to an oxadiazole moiety. The presence of chlorine and fluorine substituents enhances its biological activity. The molecular formula is with a molecular weight of 353.82 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where the oxadiazole ring is formed first, followed by the introduction of the pyridazine moiety and subsequent functionalization to achieve the final product. Various methods have been reported in literature for synthesizing similar oxadiazole derivatives, which can be adapted for this specific compound.
Anticancer Activity
Recent studies have evaluated the anticancer potential of oxadiazole derivatives, including those similar to our compound. For instance, derivatives containing the 1,2,4-oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using MTT assays. Compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | High |
| Compound B | A549 | 8.0 | Moderate |
| Compound C | DU-145 | 10.0 | Moderate |
Antimicrobial Activity
The antimicrobial properties of compounds containing the oxadiazole ring have also been extensively studied. Research indicates that these compounds exhibit broad-spectrum activity against various pathogens including bacteria and fungi. For example, a study highlighted that derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Strongly Inhibitory |
| Escherichia coli | 0.25 | Strongly Inhibitory |
| Candida albicans | 0.50 | Moderate |
Case Studies
-
Anticancer Evaluation :
A study synthesized a series of oxadiazole derivatives and evaluated their anticancer properties against several human cancer cell lines. Among these, compounds similar to our target exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin . -
Antimicrobial Studies :
Another research effort focused on synthesizing various oxadiazole derivatives for their antimicrobial properties. The most effective compounds were tested against a panel of pathogens, revealing significant antibacterial activity with low MIC values .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. For instance, docking studies indicated strong interactions between oxadiazole derivatives and enzymes involved in cancer cell proliferation and bacterial resistance mechanisms . This computational approach aids in understanding the mechanism of action at a molecular level.
Q & A
Q. 1.1. What are the optimal synthetic routes for 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A validated approach includes:
- Step 1: Preparation of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux with carbodiimide catalysts .
- Step 2: Thioether linkage formation between the oxadiazole-methyl moiety and the pyridazine-sulfhydryl group using NaH/THF as a base, ensuring inert conditions to prevent oxidation .
- Purity Optimization: Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures yields >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. 1.2. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR: Use - and -NMR to confirm substituent positions. For example, the 2-chlorophenyl group shows distinct aromatic splitting patterns (δ 7.4–7.6 ppm), while the 4-fluorophenyl group exhibits coupling constants () .
- MS: High-resolution ESI-MS validates the molecular ion ([M+H]) and fragments (e.g., loss of the oxadiazole-methylsulfanyl group).
- Contradiction Resolution: Discrepancies in -NMR shifts (e.g., para-fluorophenyl vs. ortho-chlorophenyl electronic effects) are resolved by comparing computed (DFT) vs. experimental spectra .
Q. 1.3. What safety protocols are recommended for handling this compound during synthesis?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of aryl halides and sulfides .
- Ventilation: Conduct reactions in a fume hood; thiol intermediates may release HS.
- Waste Disposal: Quench reactive intermediates (e.g., NaH residues with isopropanol) and segregate halogenated waste for licensed disposal .
Advanced Research Questions
Q. 2.1. How can computational modeling predict the bioactivity of this compound, and what validation experiments are required?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The oxadiazole and pyridazine moieties often exhibit π-π stacking with aromatic residues, while the sulfanyl linker enhances solubility for membrane penetration .
- Validation: Compare predicted IC values with in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays). Discrepancies >10-fold suggest unaccounted conformational dynamics or off-target effects .
Q. 2.2. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
Q. 2.3. How can regioselective functionalization of the pyridazine ring be achieved for derivatization?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS): The 6-(4-fluorophenyl) group deactivates the pyridazine ring, directing EAS (e.g., nitration) to the C4 position. Use HNO/HSO at 0°C for controlled mono-nitration .
- Cross-Coupling: Suzuki-Miyaura coupling at C3 requires Pd(PPh)/KCO in dioxane/water (80°C, 12 hr) for aryl boronic acids .
Q. 2.4. What in vitro models are suitable for assessing this compound’s pharmacokinetic (PK) properties?
Methodological Answer:
Q. 2.5. How can synthetic byproducts be identified and minimized during scale-up?
Methodological Answer:
- Byproduct Identification: Use LC-MS/MS to detect dimers (e.g., disulfide formation from sulfanyl intermediates) or oxidized derivatives (e.g., sulfone by over-oxidation).
- Mitigation: Optimize reaction stoichiometry (e.g., 1.1 eq NaH to prevent excess base) and employ slow addition of thiol precursors to control exotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
